Alpha-cyano-4-(dimethylamino)-cinnamamide
Description
Properties
IUPAC Name |
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPUSDGUXXMGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233741 | |
| Record name | 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-87-3 | |
| Record name | 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-3-[4-(dimethylamino)phenyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-CYANO-4-(DIMETHYLAMINO)-CINNAMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it is used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the materials science industry, the compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects: The dimethylamino group in the target compound enhances electron donation, favoring charge-transfer states compared to electron-withdrawing groups (e.g., –CF₃ in ) . Fluorine substituents () introduce polarity and stabilize excited states, which is relevant for fluorescence applications.
– Hydroxy or ester groups () enhance solubility in polar solvents compared to the target compound.
Biological Relevance :
- The trifluoromethyl analog () is structurally similar to inhibitors of dihydroorotate dehydrogenase, a target in antimalarial research .
– The absence of bulky groups in the target compound may favor interactions with planar binding pockets in enzymes or receptors.
Optoelectronic Potential: Compounds with para-substituted dimethylamino or fluorophenyl groups () exhibit twisted intramolecular charge-transfer (TICT) states, a feature useful in organic LEDs or sensors .
Biological Activity
Overview
The compound (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide is a synthetic organic molecule characterized by its unique structural features, including a cyano group and a dimethylamino phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C12H13N3O
- Molecular Weight: 213.25 g/mol
- IUPAC Name: (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide
The biological activity of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide is primarily attributed to its ability to interact with various biological macromolecules. The cyano group can participate in hydrogen bonding, while the dimethylamino group may engage in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Biological Activities
-
Anticancer Activity
- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and leukemia models, suggesting potential as an anticancer agent.
-
Anti-inflammatory Effects
- Preliminary research suggests that (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in cellular models.
-
Antioxidant Activity
- The compound has demonstrated significant antioxidant activity, scavenging free radicals and reducing oxidative stress in vitro. This property may contribute to its protective effects against cellular damage.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its ability to inhibit the production of TNF-α in LPS-stimulated macrophages. The results showed a significant reduction in TNF-α levels at concentrations above 10 µM.
| Concentration (µM) | TNF-α Inhibition (%) |
|---|---|
| 10 | 40 |
| 20 | 70 |
| 50 | 85 |
Study 3: Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging effect comparable to ascorbic acid at higher concentrations.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 30 |
| 50 | 65 |
| 100 | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
